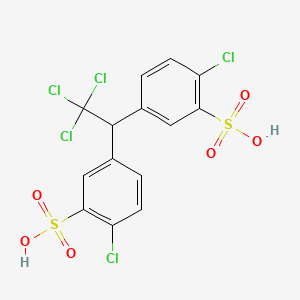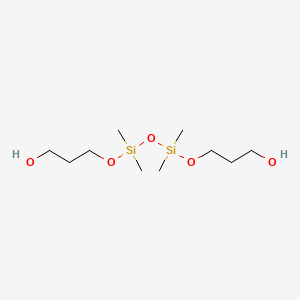
3,3'-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is an organosilicon compound known for its unique chemical properties and applications. It is a derivative of 1,1,3,3-tetramethyldisiloxane, which is widely used in various industrial and research settings due to its reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl alcohol under the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: It acts as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions to form various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum or palladium catalysts are often used.
Substitution: Reagents such as alkyl halides and bases are commonly employed.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organosilicon compounds, and substituted siloxanes .
Applications De Recherche Scientifique
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings
Mécanisme D'action
The mechanism of action of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent, enhancing the mechanical and chemical stability of the materials it is incorporated into. The molecular targets and pathways involved include the interaction with hydroxyl groups and the formation of siloxane linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A precursor to the compound, known for its reducing properties.
1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Used in polymer chemistry for its cross-linking capabilities.
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxymethylene))dipyridine: Known for its applications in coordination chemistry .
Uniqueness
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is unique due to its dual functionality, allowing it to participate in both hydrosilylation and cross-linking reactions. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
94158-22-2 |
|---|---|
Formule moléculaire |
C10H26O5Si2 |
Poids moléculaire |
282.48 g/mol |
Nom IUPAC |
3-[[3-hydroxypropoxy(dimethyl)silyl]oxy-dimethylsilyl]oxypropan-1-ol |
InChI |
InChI=1S/C10H26O5Si2/c1-16(2,13-9-5-7-11)15-17(3,4)14-10-6-8-12/h11-12H,5-10H2,1-4H3 |
Clé InChI |
PKRSWILRQBZEQJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OCCCO)O[Si](C)(C)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


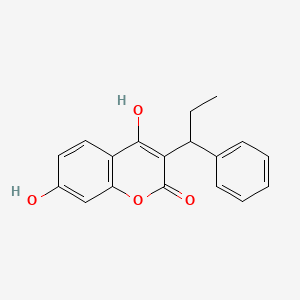
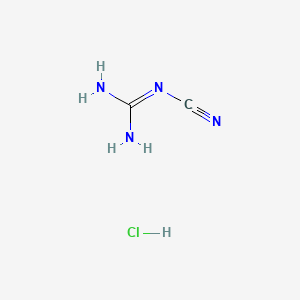

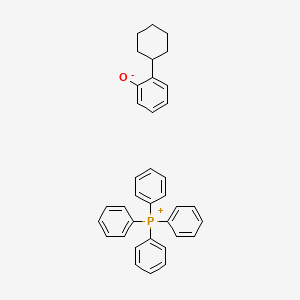
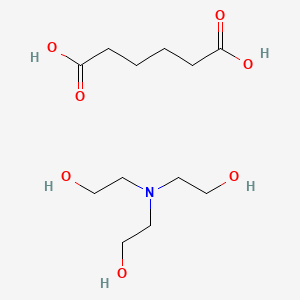
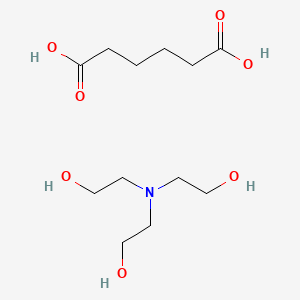

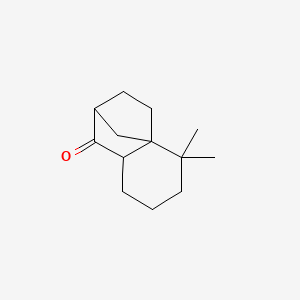

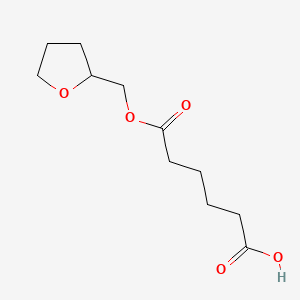
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)

